N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazole ring, and a benzoxepine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzoxepine structure is formed through intramolecular cyclization reactions. The final step involves the coupling of the thiazole and benzoxepine moieties to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or fluorophenyl moieties .
Scientific Research Applications
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The thiazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but differs in the core structure.
Indole Derivatives: Contain similar aromatic systems and exhibit diverse biological activities.
Uniqueness
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-7-methyl-1-benzoxepine-4-carboxamide is unique due to its combination of a thiazole ring, benzoxepine structure, and fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H17FN2O2S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H17FN2O2S/c1-14-2-7-20-17(10-14)12-16(8-9-27-20)21(26)25-22-24-13-19(28-22)11-15-3-5-18(23)6-4-15/h2-10,12-13H,11H2,1H3,(H,24,25,26) |
InChI Key |
OTYPOPGRADFOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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